molecular formula C24H14ClIN2O2 B11707310 N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11707310
M. Wt: 524.7 g/mol
InChI Key: VULCYJHXYZZCMA-UHFFFAOYSA-N
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Description

N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoxazole ring, and various substituents such as chlorine and iodine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzoxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenating agents, coupling catalysts, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Properties

Molecular Formula

C24H14ClIN2O2

Molecular Weight

524.7 g/mol

IUPAC Name

1-[5-(3-chlorophenyl)furan-2-yl]-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C24H14ClIN2O2/c25-17-5-1-3-15(11-17)22-10-8-20(29-22)14-27-19-7-9-23-21(13-19)28-24(30-23)16-4-2-6-18(26)12-16/h1-14H

InChI Key

VULCYJHXYZZCMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)I

Origin of Product

United States

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